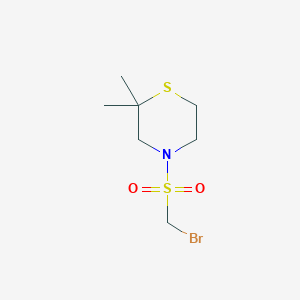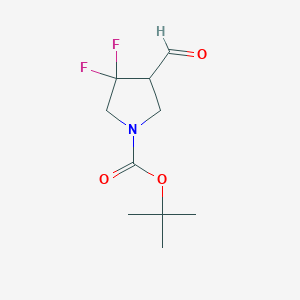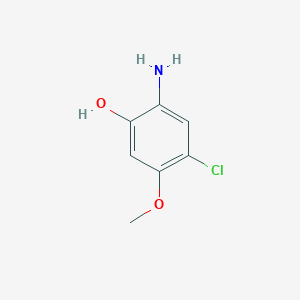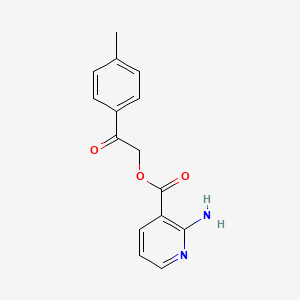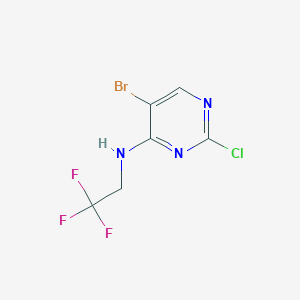
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is an organic compound with the molecular formula C6H4BrClF3N3. This compound is notable for its applications in various fields, including medicinal chemistry and agricultural chemistry .
Preparation Methods
The synthesis of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves several steps. One common method starts with the synthesis of N-cyclopentyl-pyrimidin-4-amine, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms . The industrial production of this compound often involves optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents for substitution reactions and oxidizing or reducing agents for redox reactions
Scientific Research Applications
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors for cell proliferation diseases.
Agricultural Chemistry: This compound is utilized in the development of novel pesticides and acaricides due to its bioactivity.
Chemical Research: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as a cyclin-dependent kinase 4 (CDK4) inhibitor, which is crucial in regulating the cell cycle. By inhibiting CDK4, this compound can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
5-Bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: Another pyrimidine derivative with similar applications in medicinal chemistry.
Flupentiofenox: A trifluoroethyl thioether compound used as an acaricide.
Pyrimidifen: A commercial acaricide with different substituents but similar bioactivity.
These comparisons highlight the unique properties and applications of this compound, particularly its role as an intermediate in pharmaceutical and agricultural chemistry.
Properties
Molecular Formula |
C6H4BrClF3N3 |
|---|---|
Molecular Weight |
290.47 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H4BrClF3N3/c7-3-1-12-5(8)14-4(3)13-2-6(9,10)11/h1H,2H2,(H,12,13,14) |
InChI Key |
RSPYXTPFFANXND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NCC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)
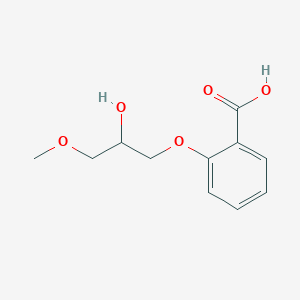
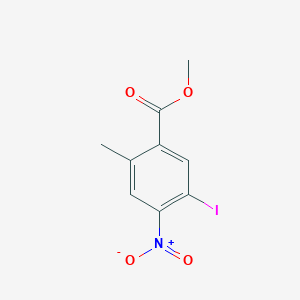
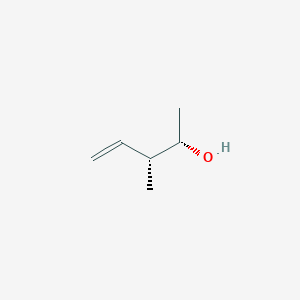
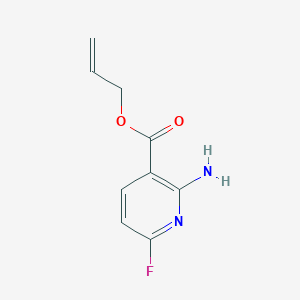
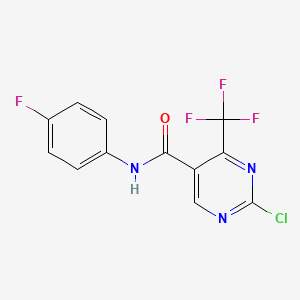
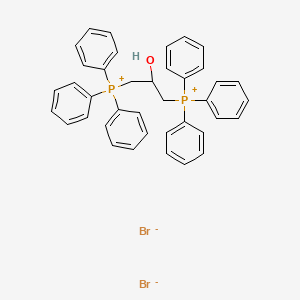
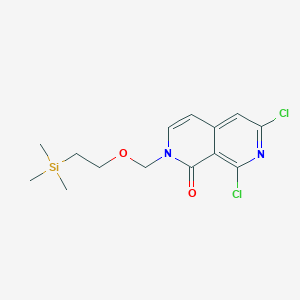
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
